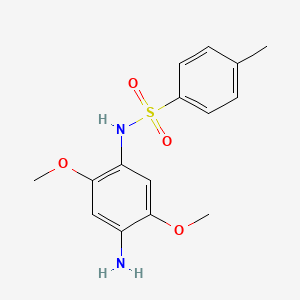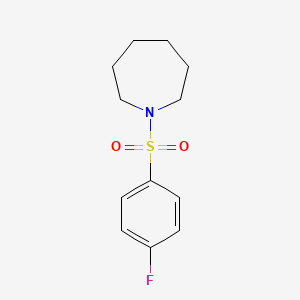
2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate is a chemical compound that belongs to the class of isoindoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate typically involves the reaction of potassium phthalimide with bromoethyl propanoate under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate
Uniqueness
2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl propanoate is unique due to its specific structural features, such as the presence of both a nitro group and a dioxoisoindoline moiety
Propiedades
IUPAC Name |
2-(5-nitro-1,3-dioxoisoindol-2-yl)ethyl propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-2-11(16)21-6-5-14-12(17)9-4-3-8(15(19)20)7-10(9)13(14)18/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORVQOMOHYPQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5793267.png)

![3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793289.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5793294.png)
![2-[(4-iodo-2-methylphenyl)amino]-N'-(4-pyridinylmethylene)butanohydrazide](/img/structure/B5793301.png)
![1-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5793310.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5793314.png)

![4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide](/img/structure/B5793344.png)

![1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane](/img/structure/B5793358.png)
![1-[(4-Ethylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5793375.png)
![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)
![2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)
